Avasimibe sodium, chemically known as [(2,4,6-triisopropyl-phenyl)-acetyl]-sulfamic acid 2,6-diisopropyl-phenyl ester, belongs to the class of cholesterol-lowering agents. It is classified as an acyl coenzyme A: cholesterol acyltransferase inhibitor, which plays a critical role in lipid metabolism by preventing the esterification of cholesterol into cholesteryl esters. The compound is also noted for its oral bioavailability and stability under acidic conditions, making it suitable for therapeutic applications .
The synthesis of avasimibe sodium involves several steps that have been documented in various studies. The general synthetic route includes:
Specific parameters such as temperature, reaction time, and solvent choice can significantly affect yield and purity . For instance, maintaining a controlled temperature during the reduction phase is crucial for optimizing the reaction kinetics.
The molecular formula for avasimibe sodium is , with a molecular weight of approximately 523.710 g/mol. The structure features a triisopropylphenyl group attached to an acetylated sulfamic acid moiety. This complex structure contributes to its biological activity by influencing how the molecule interacts with target enzymes involved in cholesterol metabolism.
Key structural attributes include:
Avasimibe sodium undergoes several significant chemical reactions in biological systems:
The mechanism of action for avasimibe sodium primarily revolves around its inhibition of acyl coenzyme A: cholesterol acyltransferase. By blocking this enzyme, avasimibe prevents the conversion of free cholesterol into cholesteryl esters within cells. This action leads to:
Avasimibe sodium possesses several notable physical and chemical properties:
Avasimibe sodium has diverse applications within scientific research and clinical settings:
Avasimibe sodium (chemical formula: C29H43NO4S) is a small-molecule inhibitor characterized by a sulfamate ester linkage connecting two aromatic domains: a 2,6-diisopropylphenyl group and a 2,4,6-triisopropylphenylacetyl group [1] [2]. With a molecular weight of 501.73 g/mol, it exhibits high lipophilicity (logP ~5.98), contributing to its membrane permeability [1] [5]. The compound’s 3D structure enables selective interaction with enzymatic targets, particularly sterol O-acyltransferases (SOATs), through hydrophobic pocket binding [6].
Avasimibe acts as a potent dual inhibitor of sterol O-acyltransferase (SOAT) isoforms, also historically termed Acyl-CoA:cholesterol acyltransferases (ACATs):
These enzymes catalyze cholesterol esterification, converting free cholesterol into cholesteryl esters for intracellular storage [4] [7]. Avasimibe binds reversibly to the active sites of SOAT1/2, disrupting esterification by competitively inhibiting acyl-CoA binding [4]. This action:
Table 1: Enzymatic Targets of Avasimibe
Target | Isoform | IC50 (μM) | Biological Consequence |
---|---|---|---|
SOAT/ACAT | ACAT1 | 24.0 | Blocks cholesterol ester storage |
SOAT/ACAT | ACAT2 | 9.2 | Suppresses hepatic VLDL secretion |
Bacterial GTase | NleB1 | ~10.0 | Inhibits arginine glycosylation |
By inhibiting SOAT-driven cholesterol esterification, avasimibe disrupts cancer-associated lipid metabolism:
Avasimibe inhibits bacterial glycosyltransferases critical for pathogen virulence:
Table 2: Antivirulence Effects Against Bacterial Targets
Pathogen | Target Enzyme | IC50 (μM) | In Vivo Efficacy |
---|---|---|---|
E. coli | NleB1 | ~10 | Not tested |
S. enterica | SseK1 | ~10 | Reduced macrophage survival (RAW264.7) |
C. rodentium | NleB | ~10 | Colonization ↓ (mouse model) |
Avasimibe modulates additional targets with clinical implications:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7